beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt
Description
Historical Development of Beta-Alanine Derivatives
The historical development of beta-alanine derivatives traces back to fundamental discoveries in amino acid chemistry and subsequent synthetic modifications. Beta-alanine was first identified as a naturally occurring beta amino acid, distinguished from its alpha counterpart by the positioning of the amino group on the beta-carbon rather than the alpha-carbon. This structural difference eliminates the stereocenter present in alpha-alanine, creating unique chemical properties that have attracted significant research attention.
The evolution of beta-alanine derivatives has been driven by both biochemical understanding and synthetic chemistry advances. Beta-alanine serves as a critical component in naturally occurring peptides such as carnosine and anserine, and forms part of pantothenic acid (vitamin B5), which is essential for coenzyme A synthesis. These natural occurrences established the foundation for synthetic derivative development, as researchers sought to modify the basic beta-alanine structure to enhance specific properties or create novel functionalities.
Ester derivatives of beta-alanine have been developed extensively, with compounds like beta-alanine ethyl ester demonstrating enhanced bioavailability characteristics through hydrolysis within biological systems. The incorporation of trifluoroacetate groups represents a more recent development in derivative chemistry, leveraging the unique properties of fluorinated compounds to create salts with distinct chemical and physical characteristics. These developments reflect broader trends in pharmaceutical and chemical research toward creating modified amino acid derivatives with enhanced stability, solubility, or biological activity.
Classification within Amino Acid Derivatives
Beta-alanine diphenylmethylamineacetoxy ester trifluoroacetate salt occupies a unique position within the broader classification of amino acid derivatives. As a beta amino acid derivative, it belongs to the class of compounds where the amino group is positioned on the beta-carbon, distinguishing it from the more common alpha amino acids used in protein synthesis. This structural characteristic places it among non-proteinogenic amino acids, which are not incorporated into proteins during translation but serve various other biological and chemical functions.
Within the ester classification, this compound represents a complex multi-functional derivative that combines several chemical modifications. The diphenylmethylamineacetoxy portion introduces aromatic character and extended conjugation, while the ester linkage provides potential for hydrolytic cleavage under appropriate conditions. Similar diphenylmethyl-containing compounds have been documented in chemical databases, indicating established synthetic pathways for incorporating such structural elements.
The trifluoroacetate salt formation places this compound within the category of fluorinated amino acid derivatives. Trifluoroacetate salts are well-documented in chemical literature, with compounds such as N-methylaniline trifluoroacetate demonstrating the typical characteristics of this salt class. These salts often exhibit enhanced stability and unique solubility properties compared to their non-fluorinated counterparts, making them valuable for specific research applications.
Nomenclature Systems and IUPAC Designation
The nomenclature of this compound reflects the complexity of its chemical structure and follows established IUPAC conventions for multi-functional organic compounds. The systematic naming begins with the beta-alanine core, officially designated as 3-aminopropanoic acid according to IUPAC nomenclature. This base name establishes the primary amino acid framework upon which additional functional groups are systematically described.
The ester modification follows standard IUPAC ester naming conventions, where the alcohol-derived portion precedes the acid-derived portion in the nomenclature. The diphenylmethylamineacetoxy component represents a complex alcohol derivative that would be systematically named according to IUPAC rules for substituted acetate esters. Similar naming patterns are observed in related compounds documented in chemical databases, such as methyl 2-((diphenylmethylene)amino)acetate, which demonstrates established nomenclature precedents for diphenylmethyl-containing amino acid derivatives.
The trifluoroacetate salt designation follows established conventions for ionic compounds, where the anion is named after the cation. Trifluoroacetic acid serves as the conjugate acid of the trifluoroacetate anion, as documented in compounds like beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt. This naming system ensures clear identification of both the organic component and the associated counterion, facilitating accurate chemical communication and database searches.
Significance in Chemical and Biochemical Research
The significance of this compound in chemical and biochemical research stems from its unique structural features and potential applications across multiple research domains. Beta-alanine derivatives have demonstrated considerable importance in biochemical research, particularly in studies related to muscle carnosine synthesis and metabolic buffering systems. The compound's beta-alanine core provides a direct connection to these established research areas while offering novel structural modifications for expanded applications.
The incorporation of diphenylmethyl groups introduces significant aromatic character that may influence molecular interactions and binding properties. Compounds containing diphenylmethyl moieties often exhibit enhanced stability and unique photochemical properties, as observed in related aromatic tertiary amines. These characteristics make such derivatives valuable for applications requiring specific molecular recognition or photochemical stability.
The trifluoroacetate salt formation contributes to the compound's research significance through enhanced chemical stability and unique solubility characteristics. Trifluoroacetate compounds are frequently employed in analytical chemistry and biochemical research due to their resistance to hydrolysis and their compatibility with various analytical techniques. The strong electron-withdrawing nature of the trifluoroacetate group can also influence the electronic properties of the entire molecule, potentially affecting biological activity or chemical reactivity.
Current Research Landscape
The current research landscape surrounding beta-alanine derivatives reflects intense interest in their therapeutic and biochemical applications, though specific studies on this compound remain limited in published literature. Contemporary research on beta-alanine and its derivatives focuses heavily on performance enhancement applications, with studies demonstrating improved high-intensity exercise performance through carnosine synthesis enhancement. These investigations have established beta-alanine as the rate-limiting factor in muscle carnosine synthesis, creating opportunities for novel derivatives that might offer enhanced bioavailability or targeted delivery.
Recent research has expanded beyond traditional performance applications to explore potential therapeutic benefits of beta-alanine derivatives. Studies have investigated anti-aging effects, neuroprotective properties, and metabolic benefits, with carnosine demonstrating antioxidant effects and potential benefits for conditions such as Parkinson's disease and Alzheimer's disease. This broadened research scope creates opportunities for novel derivatives like complex ester-trifluoroacetate combinations to contribute to therapeutic development.
The synthetic chemistry landscape for beta-alanine derivatives continues to evolve, with researchers developing increasingly sophisticated modification strategies. Current approaches include the development of extended-release formulations and complex ester derivatives designed to overcome bioavailability limitations. The incorporation of fluorinated components, such as trifluoroacetate salts, represents a growing trend in derivative development, leveraging the unique properties of fluorinated compounds for enhanced chemical and biological performance.
| Research Domain | Current Focus Areas | Potential Applications |
|---|---|---|
| Performance Enhancement | Carnosine synthesis, muscle buffering | Athletic performance, endurance training |
| Therapeutic Applications | Neuroprotection, anti-aging | Neurodegenerative diseases, metabolic disorders |
| Synthetic Chemistry | Novel derivatives, delivery systems | Pharmaceutical development, research tools |
| Analytical Applications | Fluorinated compounds, stability | Analytical standards, research methodologies |
Properties
IUPAC Name |
[2-(benzhydrylamino)-2-oxoethyl] 3-aminopropanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.C2HF3O2/c19-12-11-17(22)23-13-16(21)20-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15;3-2(4,5)1(6)7/h1-10,18H,11-13,19H2,(H,20,21);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHOFTYMRTIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373138 | |
| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204063-33-2 | |
| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves multiple steps, including the esterification of beta-alanine with diphenylmethylamineacetoxy and subsequent trifluoroacetate salt formation. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and TFA groups undergo hydrolysis under specific conditions:
-
Ester Hydrolysis :
The diphenylmethylamineacetoxy ester bond is cleaved in acidic or basic media, yielding β-alanine and diphenylmethylamineacetic acid. For example: Hydrolysis rates depend on pH, with faster degradation observed under strongly basic conditions (e.g., NaOH) . -
Trifluoroacetate Removal :
The TFA counterion can be displaced by ion-exchange chromatography or neutralized with amines (e.g., triethylamine), regenerating the free base form .
Table 2: Hydrolysis Conditions
Stability and Degradation
- Thermal Stability : Decomposes at 166–173°C, releasing TFA and forming degradation byproducts .
- Light Sensitivity : The diphenylmethylamineacetoxy group undergoes photolytic cleavage, limiting long-term storage under light exposure .
Comparative Reactivity
The ester group in this compound is less reactive than standard methyl or ethyl esters due to steric hindrance from the diphenylmethyl moiety. This property is exploited to prevent premature hydrolysis during synthetic workflows .
Scientific Research Applications
Pharmaceutical Applications
Synthesis and Intermediate Use
Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is synthesized through the reaction of beta-alanine with specific reagents, yielding a compound that can be utilized as an intermediate in drug development. The synthesis method involves mixing beta-alanine with methanol and concentrated sulfuric acid under controlled conditions, ensuring high yield and purity of the product .
Case Study: Drug Formulation
A notable case study highlights the use of beta-alanine derivatives in the formulation of drugs aimed at enhancing muscle performance and recovery. The compound's ability to improve solubility in various solvents makes it a suitable candidate for developing formulations that require high bioavailability .
Sports Nutrition and Exercise Performance
Enhancement of Athletic Performance
Beta-alanine supplementation has been extensively studied for its role in improving exercise performance. Research indicates that beta-alanine can increase muscle carnosine levels, which buffers acid in muscles during high-intensity exercise, thereby delaying fatigue .
Quantitative Data on Performance Improvement
A meta-analysis reported that beta-alanine supplementation leads to a median improvement of 2.85% in exercise performance outcomes, demonstrating its efficacy in enhancing physical capabilities among athletes . Another study found that when combined with other supplements like histidine and carnosine, beta-alanine significantly increased plasma concentrations and improved overall performance metrics during strenuous activities .
Bioavailability Studies
Controlled Release Formulations
Recent studies have focused on controlled-release formulations of beta-alanine to enhance its bioavailability. A novel formulation was shown to increase the area under the curve (AUC) for plasma concentrations significantly compared to standard formulations, indicating improved absorption and sustained effects over time .
Comparative Analysis of Formulations
| Formulation Type | C MAX Increase | AUC Increase | MRT Increase |
|---|---|---|---|
| Standard Beta-Alanine | Baseline | Baseline | Baseline |
| Novel Controlled Release | 1.6-fold | 2.1-fold | 12% |
Mechanism of Action
The mechanism of action of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites, influencing the activity of target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
The following trifluoroacetate salts and ester-containing compounds share partial structural or functional similarities:
Critical Analysis of Key Differences
- SFLLRN serves as a thrombin receptor agonist, highlighting the role of trifluoroacetate salts in receptor-ligand interaction studies . BAPTA AM’s acetoxymethyl ester groups facilitate intracellular delivery, a feature shared with the target compound’s ester moiety but applied to calcium signaling .
- Solubility and Stability: Trifluoroacetate salts generally exhibit high solubility in polar solvents (e.g., DMSO, methanol) but may degrade under humid conditions. The discontinued status of the target compound suggests possible stability issues .
Structural Nuances :
- The diphenylmethylamine group in the target compound distinguishes it from simpler esters like BAPTA AM, likely increasing steric hindrance and altering binding kinetics.
Research Implications and Limitations
Biological Activity
Beta-alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is a compound derived from beta-alanine, a naturally occurring amino acid that plays a crucial role in muscle metabolism. This compound has garnered attention for its potential biological activities, particularly in enhancing athletic performance and its implications in various physiological processes.
Chemical Structure and Properties
Beta-alanine is a non-proteinogenic amino acid that serves as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. The specific structure of this compound enhances its bioavailability and pharmacokinetic properties, making it an interesting subject for research.
Pharmacokinetics and Bioavailability
Recent studies have focused on the pharmacokinetics of beta-alanine formulations. A controlled-release powder blend of beta-alanine demonstrated significantly improved bioavailability compared to traditional forms. In a study involving twelve subjects, the maximum plasma concentration (C_MAX) and area under the curve (AUC) for the controlled-release formulation were found to be 1.6- and 2.1-fold higher than those of a sustained-release tablet, respectively . This increased bioavailability suggests that this compound could provide enhanced effects with lower doses.
1. Performance Enhancement
Beta-alanine supplementation has been shown to increase muscle carnosine levels, which helps buffer hydrogen ions produced during high-intensity exercise. This buffering capacity reduces muscle fatigue and enhances performance. A meta-analysis indicated that beta-alanine supplementation can improve time to exhaustion (TTE) by approximately 13% in trained individuals .
2. Effects on Muscle Fatigue
The compound's ability to mitigate muscle acidity during exercise is critical for improving endurance. Studies have demonstrated that individuals who supplemented with beta-alanine experienced significant reductions in perceived exertion and fatigue levels during prolonged physical activity .
3. Potential Neuroprotective Effects
Emerging research suggests that beta-alanine may also exhibit neuroprotective properties. Animal studies indicate that it could reduce oxidative stress and inflammation, which are linked to neurodegenerative diseases such as Alzheimer’s . These findings open avenues for further exploration into the compound's role in neurological health.
Case Studies
Several case studies have highlighted the effectiveness of beta-alanine supplementation:
- Cycling Performance : A study involving trained cyclists showed a 13% increase in total work completed after four weeks of beta-alanine supplementation, with further improvements noted after ten weeks .
- Resistance Training : In resistance-trained individuals, supplementation led to increased training volume and improved strength gains over an eight-week period .
Research Findings Summary Table
| Study | Subject Type | Duration | Key Findings |
|---|---|---|---|
| Study 1 | Trained Cyclists | 4 weeks | 13% increase in TTE; improved performance metrics |
| Study 2 | Resistance-Trained Individuals | 8 weeks | Increased training volume; enhanced strength gains |
| Study 3 | Animal Model | Various | Reduced oxidative stress; potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing beta-alanine diphenylmethylamineacetoxy ester trifluoroacetate salt?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, intermediate salts like pinanediol leucine boronated trifluoroacetate can be synthesized via coupling reactions with protected amino acids (e.g., N-Boc-tyrosine), followed by deprotection and subsequent esterification steps. Critical steps include pH-controlled deprotection to avoid hydrolysis of the ester moiety and purification via column chromatography to isolate the trifluoroacetate salt .
Q. What analytical techniques are suitable for characterizing the ester group in this compound?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying ester functional groups (C=O stretch ~1740 cm⁻¹). Nuclear Magnetic Resonance (NMR) can confirm esterification without inversion by analyzing stereochemical retention in reaction intermediates, as observed in trifluoroacetate ester formation studies . Mass spectrometry (MS) further validates molecular weight and salt formation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to the trifluoroacetate component, researchers must use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Waste must be segregated and treated by specialized disposal services to avoid environmental release of trifluoroacetate derivatives, which exhibit persistence and potential toxicity . Ventilation is critical to mitigate inhalation risks during synthesis .
Advanced Research Questions
Q. How can coupling efficiency during synthesis be optimized to improve yield?
- Methodological Answer : Key variables include:
- Catalyst selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance amide bond formation.
- Temperature control : Maintain sub-ambient temperatures (0–4°C) during sensitive steps to minimize side reactions.
- Reaction time : Monitor via TLC or HPLC to terminate reactions at optimal conversion points.
Evidence from boronated trifluoroacetate synthesis shows yields >80% under these conditions .
Q. What strategies mitigate hydrolysis of the ester moiety during storage or experimental use?
- Methodological Answer : Hydrolysis is pH- and moisture-sensitive. Strategies include:
- Storage : Anhydrous conditions (-20°C, desiccated environment).
- Buffering : Use non-aqueous solvents (e.g., DMF, DMSO) during in vitro assays.
- Stabilizers : Add molecular sieves or antioxidants to formulations.
Studies on trifluoroacetate esters highlight rapid hydrolysis under basic conditions, necessitating neutral pH during isolation .
Q. How can researchers resolve contradictions in stability or efficacy data across studies?
- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., pH, temperature, or supplement combinations). For example, in ketone ester studies, combining trifluoroacetate salts with buffering agents (e.g., bicarbonate) altered acid-base balance and performance outcomes, emphasizing the need to standardize protocols . To reconcile discrepancies:
- Controlled variables : Fix pH, temperature, and hydration levels.
- Dose-response curves : Establish optimal concentrations for biological activity.
- Multi-omics integration : Combine metabolomics and proteomics to identify confounding factors .
Data Contradiction Analysis Example
| Study Condition | Observed Outcome | Key Variable | Reference |
|---|---|---|---|
| Ketone ester + bicarbonate | 5% power output increase in time trial | Pre-exercise buffering | |
| Ketone ester alone | Performance decrement | Acidosis from ketone metabolism | |
| Bicarbonate alone | Improved sprint performance | Neutralized acidosis |
This table illustrates how supplement combinations and timing influence outcomes, underscoring the need for protocol standardization in metabolic studies involving trifluoroacetate derivatives.
Critical Considerations for Experimental Design
- Dose-Response Relationships : For beta-alanine derivatives, 6.4 g/day for 24 weeks showed no adverse effects in humans, but higher doses may require toxicity screening .
- Environmental Impact : Trifluoroacetate salts persist in water systems; researchers must comply with disposal regulations to prevent ecological harm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
